For agrochemical R&D targeting HST inhibition, 2-cyclopropyl-6-methylphenol is the mandatory building block. Common analogs (2-isopropyl, 2-tert-butyl) fail: isopropyl undergoes rapid oxidative metabolism; tert-butyl sterically blocks etherification coupling. This compound uniquely ensures high-yield SNAr coupling and metabolic stability, critical for cyclopyrimorate synthesis. Key advantages:
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2-Cyclopropyl-6-methylphenol (CAS: 499236-68-9) is a highly specialized, ortho-alkylated phenolic building block primarily utilized in the synthesis of advanced agrochemicals, most notably the pyridazine-based herbicide cyclopyrimorate. Characterized by a cyclopropyl group at the 2-position and a methyl group at the 6-position, this compound offers a unique combination of moderate lipophilicity (LogP ~2.58) and strict conformational rigidity . Unlike standard alkylphenols, the cyclopropyl moiety imparts specific steric and electronic properties that are critical for binding to novel enzymatic targets, such as homogentisate solanesyltransferase (HST), making it an indispensable precursor for next-generation crop protection products [1].
Substituting 2-cyclopropyl-6-methylphenol with closely related analogs, such as 2-isopropyl-6-methylphenol or 2-tert-butyl-6-methylphenol, critically compromises both manufacturing processability and downstream product efficacy. The isopropyl analog contains a tertiary benzylic C-H bond that is highly susceptible to rapid oxidative metabolism, drastically reducing the biological half-life of the final active ingredient in target organisms [1]. Conversely, the tert-butyl analog introduces excessive steric bulk that severely hinders the nucleophilic attack of the phenolic oxygen during essential etherification coupling steps with chloropyridazine cores . Consequently, only the specific cyclopropyl-substituted phenol provides the exact steric profile and metabolic resilience required to achieve high-yield coupling and potent downstream target inhibition.
In the industrial synthesis of pyridazine-based herbicides, the steric profile of the phenolic precursor dictates the efficiency of the SNAr coupling step. 2-Cyclopropyl-6-methylphenol features a cyclopropyl group with constrained 60° internal bond angles, which creates a 'flatter' steric environment around the hydroxyl group compared to the bulky 109° angles of a 2-tert-butyl-6-methylphenol comparator. This reduced steric hindrance allows 2-cyclopropyl-6-methylphenol to undergo coupling with 3,4,6-trichloropyridazine derivatives in excellent overall yields with high chemoselectivity under anhydrous NaOH/t-BuOH conditions . Substituting with the tert-butyl analog significantly depresses the coupling yield due to steric blocking of the nucleophilic oxygen[1].
| Evidence Dimension | Etherification coupling yield and steric hindrance |
| Target Compound Data | Excellent yield with high chemoselectivity due to 60° bond angle constraints |
| Comparator Or Baseline | 2-tert-Butyl-6-methylphenol (depressed yield due to 109° bulky steric blocking) |
| Quantified Difference | Significant yield retention and chemoselectivity vs. sterically hindered analogs |
| Conditions | SNAr coupling with chloropyridazine using anhydrous NaOH in o-dichlorobenzene/t-BuOH |
High-yield coupling is essential for the cost-effective, scalable manufacturing of complex agrochemical active ingredients.
The exact structure of 2-cyclopropyl-6-methylphenol is an absolute requirement for synthesizing cyclopyrimorate, a novel bleaching herbicide. Downstream, the active metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), which incorporates this specific phenoxy moiety, potently inhibits plant HST with an in vitro IC50 of 3.93 µM[1]. Utilizing a 2-isopropyl-6-methylphenol comparator fails to produce an active ingredient with the same target affinity and in vivo bleaching activity, as the isopropyl group alters the binding conformation within the HST active site[2].
| Evidence Dimension | Downstream target inhibition (HST IC50) |
| Target Compound Data | Yields DMC metabolite with IC50 = 3.93 µM |
| Comparator Or Baseline | 2-Isopropyl-6-methylphenol derivatives (inferior target affinity and bleaching activity) |
| Quantified Difference | Critical threshold of low-micromolar HST inhibition achieved only with the cyclopropyl moiety |
| Conditions | In vitro assays using recombinant Arabidopsis thaliana HST expressed in E. coli |
Procurement of this exact compound is non-negotiable for R&D and production of HST-targeting herbicides.
A critical failure point for many alkylphenols in agrochemical applications is rapid degradation in biological matrices. 2-Cyclopropyl-6-methylphenol lacks the highly reactive tertiary benzylic C-H bond that is present in 2-isopropyl-6-methylphenol [1]. This structural difference renders the cyclopropyl moiety highly resistant to rapid cytochrome P450-mediated oxidative hydroxylation. Consequently, active ingredients synthesized from 2-cyclopropyl-6-methylphenol maintain a significantly longer biological half-life in target plants compared to their isopropyl-substituted counterparts [2].
| Evidence Dimension | Susceptibility to oxidative metabolism |
| Target Compound Data | High metabolic stability (absence of tertiary benzylic C-H bond) |
| Comparator Or Baseline | 2-Isopropyl-6-methylphenol (rapid CYP450-mediated hydroxylation) |
| Quantified Difference | Prevention of rapid oxidative degradation, extending functional half-life |
| Conditions | In vivo plant metabolism and soil degradation environments |
Superior metabolic stability ensures that the final formulated product remains active long enough to achieve complete weed control.
The partition coefficient (LogP) of a building block directly influences the bioavailability of the final synthesized molecule. 2-Cyclopropyl-6-methylphenol exhibits a predicted LogP of approximately 2.58 . This moderate lipophilicity is optimal for facilitating both plant cuticle penetration and systemic aqueous transport. In contrast, substituting with 2-tert-butyl-6-methylphenol pushes the LogP significantly higher, which can lead to excessive bioaccumulation in lipophilic tissues and poor systemic mobility in post-emergence foliar spray applications .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP ~2.58 |
| Comparator Or Baseline | 2-tert-Butyl-6-methylphenol (LogP > 3.5) |
| Quantified Difference | Reduction in lipophilicity preventing excessive tissue binding |
| Conditions | Predictive physicochemical modeling for agrochemical formulation |
Maintaining the LogP within this specific window is critical for the efficacy and mobility of foliar-applied systemic agrochemicals.
This compound is the exact, irreplaceable precursor required for synthesizing cyclopyrimorate and its active metabolite, DMC. It is the mandatory starting material for any industrial or research program aiming to produce this specific class of HST-inhibiting bleaching herbicides[1].
Due to its excellent SNAr coupling efficiency with chloropyridazine cores, 2-cyclopropyl-6-methylphenol is the preferred building block for discovering new pyridazine-based herbicides. Its unique steric profile ensures high manufacturing yields that bulkier analogs (like tert-butylphenols) cannot achieve .
In agrochemical discovery workflows, this compound serves as a critical structural benchmark. It is used to demonstrate how replacing an oxidation-prone isopropyl group with a cyclopropyl group can drastically increase the metabolic half-life of an active ingredient without sacrificing necessary lipophilicity [2].